Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate
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Overview
Description
It is a colorless, transparent liquid primarily used as a plasticizer to enhance the flexibility and durability of plastics and rubbers . This compound is also utilized in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate is typically synthesized through the esterification of adipic acid with 2-(2-butoxyethoxy)ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction . The general reaction scheme is as follows:
Adipic acid+2(2-(2-butoxyethoxy)ethanol)→Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of an acid catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ester groups into alcohols under suitable reducing conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Adipic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols derived from the ester groups.
Scientific Research Applications
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate has several scientific research applications, including:
Mechanism of Action
The primary mechanism of action of Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and elasticity of the material . This compound does not have specific molecular targets or pathways in biological systems, as its primary function is to modify the physical properties of materials .
Comparison with Similar Compounds
Similar Compounds
Dioctyl phthalate (DOP): Another widely used plasticizer with similar applications in enhancing the flexibility of polymers.
Diisononyl phthalate (DINP): Used as a plasticizer in various industrial applications.
Di(2-ethylhexyl) adipate (DEHA): A plasticizer with similar chemical properties and applications.
Uniqueness
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate is unique due to its specific chemical structure, which imparts distinct physical properties such as lower volatility and higher compatibility with certain polymers compared to other plasticizers . This makes it particularly valuable in applications requiring enhanced durability and flexibility .
Properties
CAS No. |
549533-42-8 |
---|---|
Molecular Formula |
C21H32O6 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
6-O-benzyl 1-O-[2-(2-butoxyethoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C21H32O6/c1-2-3-13-24-14-15-25-16-17-26-20(22)11-7-8-12-21(23)27-18-19-9-5-4-6-10-19/h4-6,9-10H,2-3,7-8,11-18H2,1H3 |
InChI Key |
MXMSRLWLJCUTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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